乙酰水杨酸乙酯

描述

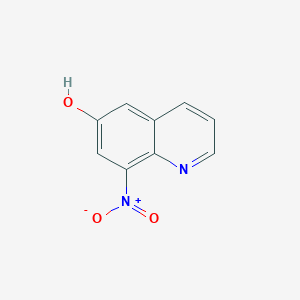

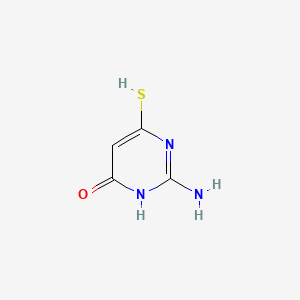

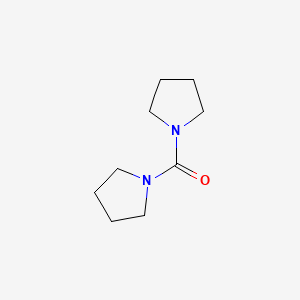

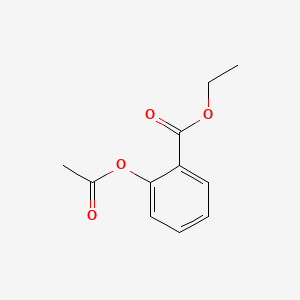

Ethyl acetylsalicylate is a chemical compound with the molecular formula C11H12O4 . It is also known by other names such as Ethyl 2-acetoxybenzoate and 2-(Acetyloxy)benzoic acid ethyl ester .

Synthesis Analysis

The synthesis of acetylsalicylic acid (ASA), a closely related compound to Ethyl acetylsalicylate, involves the reaction of salicylic acid with an excess of acetic anhydride . A strong acid, such as sulfuric acid, is used as a catalyst to speed up the reaction . The reaction takes place between a carboxylic acid and an acid anhydride to form an ester .

Molecular Structure Analysis

The molecular structure of Ethyl acetylsalicylate consists of 11 carbon atoms, 12 hydrogen atoms, and 4 oxygen atoms . The average mass of the molecule is 208.211 Da, and the monoisotopic mass is 208.073563 Da .

科学研究应用

Pharmaceutical Applications

Ethyl Acetylsalicylate is a derivative of acetylsalicylic acid, commonly known as aspirin . It shares many of the same properties and is used in the pharmaceutical industry. The different pharmacodynamic actions of aspirin require different doses .

Antibacterial and Antifungal Activities

Recent research has shown that Ethyl Acetylsalicylate has significant antibacterial and antifungal activities . Salicylates covalently linked to palmitic acid had the best results with good and moderate antibacterial and antifungal activity against various strains of bacteria and fungi .

Potential Antimicrobial Drug Ingredient

Due to its antimicrobial properties, Ethyl Acetylsalicylate is being considered as a potential active ingredient for antimicrobial drugs . This is particularly relevant in the context of increasing microbial resistance to commercially available drugs .

Toxicity Studies

Ethyl Acetylsalicylate has been studied for its toxicity. In acute toxicity experiments, it was found to be a relatively non-toxic substance . This makes it a promising candidate for use in pharmaceutical applications.

Synthetic Chemistry

In synthetic chemistry, Ethyl Acetylsalicylate is used as a starting material or intermediate in the synthesis of other complex molecules . Its chemical properties make it a versatile compound in various chemical reactions .

Research and Development

Ethyl Acetylsalicylate is used in research and development laboratories. Its properties are studied to develop new drugs and therapies . It’s also used in the study of biological systems and processes .

作用机制

Target of Action

Ethyl acetylsalicylate, also known as aspirin, primarily targets the cyclooxygenase enzymes (COX-1 and COX-2) in the body . These enzymes play a crucial role in the synthesis of prostaglandins, which are lipid compounds that have diverse roles in the body, including mediating inflammation, pain, and fever .

Mode of Action

Ethyl acetylsalicylate interacts with its targets, the COX-1 and COX-2 enzymes, by irreversibly acetylating a serine residue in the active site of these enzymes . This acetylation inhibits the enzymes’ ability to synthesize prostaglandins, thereby reducing inflammation, pain, and fever . Unlike other non-steroidal anti-inflammatory drugs (NSAIDs), the inhibition of COX enzymes by ethyl acetylsalicylate is irreversible .

Biochemical Pathways

The primary biochemical pathway affected by ethyl acetylsalicylate is the prostaglandin synthesis pathway . By inhibiting the COX enzymes, ethyl acetylsalicylate prevents the conversion of arachidonic acid into prostaglandins . This results in a decrease in the production of prostaglandins, leading to reduced inflammation, pain, and fever .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of ethyl acetylsalicylate are crucial for its bioavailability. After oral administration, ethyl acetylsalicylate is rapidly absorbed in the gastrointestinal tract . It is then distributed throughout the body, where it exerts its effects primarily by inhibiting the COX enzymes . Ethyl acetylsalicylate is metabolized in the liver into salicylic acid, its active metabolite . The drug and its metabolites are eventually excreted through the kidneys .

Result of Action

The molecular and cellular effects of ethyl acetylsalicylate’s action primarily involve the reduction of inflammation, pain, and fever . By inhibiting the synthesis of prostaglandins, ethyl acetylsalicylate reduces the inflammatory response, alleviates pain, and lowers fever . Additionally, the inhibition of COX enzymes by ethyl acetylsalicylate can also lead to a reduction in the risk of heart attack and stroke, as it prevents platelet aggregation .

Action Environment

The action, efficacy, and stability of ethyl acetylsalicylate can be influenced by various environmental factors. For instance, the pH of the stomach can affect the absorption of the drug . Additionally, factors such as diet, age, and overall health status of the individual can influence the metabolism and excretion of the drug . It’s also worth noting that the drug’s stability can be affected by storage conditions, such as temperature and humidity .

未来方向

Research on salicylates, including Ethyl acetylsalicylate, is ongoing. For instance, studies have been conducted on the topical delivery of salicylates for keratolytic and anti-inflammatory actions . Additionally, natural salicylates have been studied for their potential roles in various challenging human diseases .

属性

IUPAC Name |

ethyl 2-acetyloxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-3-14-11(13)9-6-4-5-7-10(9)15-8(2)12/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYDSGXAKLVZWIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60200948 | |

| Record name | Ethyl acetylsalicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60200948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

529-68-0 | |

| Record name | Ethyl 2-acetoxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=529-68-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl acetylsalicylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000529680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl acetylsalicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60200948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl O-acetylsalicylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.699 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL ACETYLSALICYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VX19C5613T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why was Ethyl acetylsalicylate chosen for this transdermal penetration study?

A1: The research aimed to investigate how structural modifications of Acetylsalicylic acid (aspirin) influence its ability to penetrate the skin. Ethyl acetylsalicylate, an ester derivative of Acetylsalicylic acid, was synthesized and included in the study. The researchers hypothesized that modifying the structure by esterifying Acetylsalicylic acid with different alcohols could potentially enhance its lipophilicity, a property important for skin penetration. []

Q2: How did the transdermal flux of Ethyl acetylsalicylate compare to Acetylsalicylic acid and other derivatives?

A2: While Ethyl acetylsalicylate showed some degree of transdermal penetration, its flux was significantly lower than that of unmodified Acetylsalicylic acid. The study found that Acetylsalicylic acid had a transdermal flux of 4733 pg/cm2/h, while Ethyl acetylsalicylate exhibited a flux of 28.32 pg/cm2/h. This difference highlights that simply increasing lipophilicity doesn't guarantee enhanced skin penetration and other factors like aqueous solubility and molecular size play a crucial role. []

Q3: What is the significance of the log P value in the context of this study?

A3: The log P value, representing the partition coefficient, is a measure of a compound's relative solubility in a lipophilic solvent (like octanol) versus an aqueous solvent (like water). A higher log P value suggests greater lipophilicity. The ideal log P value for optimal transdermal permeation is believed to be between 1 and 2. [] While Ethyl acetylsalicylate did not have an ideal log P value in this study, it still exhibited some transdermal flux, suggesting that achieving a specific log P range should not be the sole focus in transdermal drug delivery research.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。